molecular formula C20H23ClN2O2 B1437893 (R)-(9H-Fluoren-9-YL)methyl 2-methylpiperazine-1-carboxylate hydrochloride CAS No. 1187930-83-1

(R)-(9H-Fluoren-9-YL)methyl 2-methylpiperazine-1-carboxylate hydrochloride

Cat. No. B1437893
M. Wt: 358.9 g/mol
InChI Key: VVCUZMZSBHXCNI-PFEQFJNWSA-N
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Description

“®-(9H-Fluoren-9-YL)methyl 2-methylpiperazine-1-carboxylate hydrochloride” is a compound that belongs to the class of piperazine derivatives. Piperazine derivatives are valuable in drug research and development due to their interesting pharmaceutical and biological activities .


Molecular Structure Analysis

The molecular structure of similar compounds has been analyzed using various techniques. For example, the structures of two derivatives of N-Boc piperazine were confirmed by single crystal X-ray diffraction analysis .


Chemical Reactions Analysis

The chemical reactions of similar compounds have been studied. For instance, a novel synthetic procedure for the preparation of monosubstituted piperazine derivatives involves reactions proceeding either at room or higher temperatures in common solvents .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been reported. For example, “tert-butyl 2-methylpiperazine-1-carboxylate” has a density of 1.0±0.1 g/cm3, a boiling point of 268.7±15.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.6 mmHg at 25°C .

Scientific Research Applications

Synthesis and Pharmacological Applications

  • Synthesis of Novel Compounds : A study focused on synthesizing novel thiophene-2-carboxaldehyde derivatives, demonstrating antibacterial and antifungal activities, and less toxicity, indicating potential pharmacological applications. The study also explored the binding characteristics and pharmacokinetic mechanisms of these compounds (Shareef et al., 2016).

Optical and Electronic Properties

  • Photophysics and Bioimaging : Research on a water-soluble fluorene derivative showed its linear photophysical characterization and two-photon absorption properties, highlighting its potential for integrin-selective imaging, which could be beneficial in medical diagnostics and research (Morales et al., 2010).

Material Science and Chemosensors

  • Chemosensor Development : A study on carbazole and fluorene polyaniline derivatives presented their synthesis, properties, and application as fluorescent chemosensors for multiple stimuli-responsive detections, offering pathways for environmental monitoring and biosensing applications (Qian et al., 2019).

Spectroscopic Applications

  • Structure and Characterization of Oligothiophenes : Research on oligothiophenes terminated with fluoren-9-ylidene methyl chromophores provided insights into their structure, electronic, and optical characterization, emphasizing their potential in creating electro-optical materials (Lukes et al., 2007).

Polymer Synthesis

  • Elastomeric Polypropylene Synthesis : A study highlighted the synthesis of elastomeric polypropylene using C1-symmetric ansa-metallocenes, pointing towards new aspects in the synthesis of fluorene-based compounds and their application in creating polymers with a range of properties from rigid to elastomeric (Nedorezova et al., 2005).

Safety And Hazards

The safety and hazards of similar compounds have been documented. For example, “®-tert-Butyl 2-methylpiperazine-1-carboxylate hydrochloride” has been classified with the GHS07 pictogram and has hazard statements H302-H315-H319-H335 .

Future Directions

The future directions for research on “®-(9H-Fluoren-9-YL)methyl 2-methylpiperazine-1-carboxylate hydrochloride” and similar compounds could involve further exploration of their synthesis, characterization, and potential biological activities. Given the wide range of biological activities exhibited by piperazine derivatives, these compounds are valuable in drug research and development .

properties

IUPAC Name

9H-fluoren-9-ylmethyl (2R)-2-methylpiperazine-1-carboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O2.ClH/c1-14-12-21-10-11-22(14)20(23)24-13-19-17-8-4-2-6-15(17)16-7-3-5-9-18(16)19;/h2-9,14,19,21H,10-13H2,1H3;1H/t14-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVCUZMZSBHXCNI-PFEQFJNWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CNCCN1C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CNCCN1C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10661484
Record name (9H-Fluoren-9-yl)methyl (2R)-2-methylpiperazine-1-carboxylate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10661484
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

358.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-(9H-Fluoren-9-YL)methyl 2-methylpiperazine-1-carboxylate hydrochloride

CAS RN

1187930-83-1
Record name (9H-Fluoren-9-yl)methyl (2R)-2-methylpiperazine-1-carboxylate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10661484
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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